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Compound of Interest

2-(Trifluoromethyl)thiazole-4-
Compound Name:
carbaldehyde

Cat. No.: B165297

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential applications of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. This
compound is a key building block in medicinal chemistry and drug discovery due to the unique
properties conferred by the trifluoromethyl and thiazole moieties.

Chemical Structure and Properties

2-(Trifluoromethyl)thiazole-4-carbaldehyde is a heterocyclic organic compound featuring a
thiazole ring substituted with a trifluoromethyl group at the 2-position and a formy!
(carbaldehyde) group at the 4-position. The presence of the electron-withdrawing
trifluoromethyl group significantly influences the chemical reactivity and biological activity of the

molecule.

Table 1: Chemical and Physical Properties of 2-(Trifluoromethyl)thiazole-4-carbaldehyde
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Property Value

IUPAC Name 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde
CAS Number 133046-48-7

Molecular Formula CsH2FsNOS

Molecular Weight 181.14 g/mol

Canonical SMILES 0O=CC1=CSC(C(F)(F)F)=N1

InChl=1S/C5H2F3NOS/c6-5(7,8)4-12-2-10-

InChl Key
3(4)1-9/h1-2H

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-
(Trifluoromethyl)thiazole-4-carbaldehyde is not readily available in peer-reviewed literature,
its synthesis can be logically inferred from established methods for thiazole synthesis and
functionalization. Two plausible synthetic routes are outlined below.

Route 1: Hantzsch Thiazole Synthesis followed by
Oxidation

This is a classical and versatile method for constructing the thiazole ring.
Experimental Protocol:

e Step 1: Synthesis of 2-(Trifluoromethyl)thiazole. This can be achieved via the Hantzsch
thiazole synthesis by reacting trifluoroacetamide with an a-haloketone, such as 3-bromo-1,1-
dimethoxyacetone. The resulting thiazole can then be formylated.

e Step 2: Formylation of 2-(Trifluoromethyl)thiazole. A common method for introducing a formyl
group onto a heterocyclic ring is the Vilsmeier-Haack reaction. This involves treating the 2-
(trifluoromethyl)thiazole with a Vilsmeier reagent, typically prepared from phosphorus
oxychloride (POCIs) and N,N-dimethylformamide (DMF).
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» Step 3: Alternative Oxidation. An alternative to direct formylation is the oxidation of a
precursor alcohol. If (2-(trifluoromethyl)thiazol-4-yl)methanol is synthesized, it can be
oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium
chlorochromate (PCC) or manganese dioxide (MnOz2).

Logical Flow of Hantzsch Synthesis and Oxidation:

Trifluoroacetamide 3-Bromo-1,1-dimethoxyacetone

Hantzsch Thiazole Synthesis

l

2-(Trifluoromethyl)-4-(dimethoxymethyl)thiazole

Acidic Hydrolysis

2-(Trifluoromethyl)thiazole-4-carbaldehyde

Click to download full resolution via product page

Caption: Plausible synthesis via Hantzsch reaction and subsequent deprotection.

Route 2: Vilsmeier-Haack Formylation of a Precursor

This route involves the direct formylation of a suitable thiazole precursor.
Experimental Protocol:

o Step 1: Synthesis of 2-(Trifluoromethyl)thiazole. As described in Route 1.
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e Step 2: Vilsmeier-Haack Formylation. The 2-(trifluoromethyl)thiazole is reacted with the
Vilsmeier reagent (POCIs/DMF). The electrophilic Vilsmeier reagent attacks the electron-rich
C4 position of the thiazole ring.

o Step 3: Work-up. The reaction mixture is then hydrolyzed to yield the final aldehyde product.

Vilsmeier-Haack Reaction Workflow:

2-(Trifluoromethyl)thiazole Vilsmeier Reagent (POCI3/DMF)

Electrophilic Aromatic Substitution

'

Iminium Salt Intermediate

Aqueous Work-up

2-(Trifluoromethyl)thiazole-4-carbaldehyde

Click to download full resolution via product page

Caption: Vilsmeier-Haack formylation of the thiazole core.

Spectroscopic Data (Predicted)

While experimental spectra for 2-(Trifluoromethyl)thiazole-4-carbaldehyde are not widely
published, the expected spectral characteristics can be predicted based on the analysis of
similar structures.
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Table 2: Predicted Spectroscopic Data

Technique Expected Features

- A singlet for the aldehyde proton (CHO) in the
region of 9.8-10.2 ppm. - A singlet for the proton
at the C5 position of the thiazole ring, likely

1H NMR downfield due to the electron-withdrawing
effects of the adjacent nitrogen and the

trifluoromethyl group, estimated around 8.0-8.5

ppm.

- A signal for the aldehyde carbonyl carbon
(C=0) around 185-195 ppm. - A signal for the
trifluoromethyl carbon (CFs) appearing as a
15C NMR y . ( .) Ppearing
quartet due to coupling with fluorine atoms. -
Signals for the thiazole ring carbons (C2, C4,

C5) in the aromatic region (120-160 ppm).

- Amolecular ion peak (M*) corresponding to

the molecular weight of 181.14. - Fragmentation
Mass Spec. .

patterns showing the loss of the formyl group

(CHO) and the trifluoromethyl group (CFs3).

- A strong C=0 stretching vibration for the
aldehyde group around 1700-1720 cm~2. - C-F
stretching vibrations for the trifluoromethyl group
in the region of 1100-1300 cm~*. - C=N and
C=C stretching vibrations characteristic of the

thiazole ring.

Applications in Drug Discovery and Development

The 2-(trifluoromethyl)thiazole scaffold is a privileged structure in medicinal chemistry,
appearing in a variety of biologically active compounds. The trifluoromethyl group often
enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The aldehyde
functional group serves as a versatile handle for further chemical modifications, allowing for the
synthesis of a diverse library of derivatives.
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Potential Biological Activities:

Derivatives of trifluoromethylthiazoles have been reported to exhibit a wide range of biological
activities, suggesting potential applications for compounds derived from 2-
(Trifluoromethyl)thiazole-4-carbaldehyde.

Table 3: Reported Biological Activities of Trifluoromethylthiazole Derivatives

Biological Activity Therapeutic Area
Anticancer Oncology
Antifungal Infectious Diseases
Insecticidal Agrochemicals
Anti-inflammatory Immunology

Signaling Pathway Interaction (Hypothetical):

Given the prevalence of thiazole-containing compounds as kinase inhibitors, it is plausible that
derivatives of 2-(Trifluoromethyl)thiazole-4-carbaldehyde could be designed to target
specific signaling pathways involved in cell proliferation and survival.
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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
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Conclusion

2-(Trifluoromethyl)thiazole-4-carbaldehyde is a valuable synthetic intermediate with
significant potential in the development of novel therapeutic agents and agrochemicals. Its
synthesis can be achieved through established organic chemistry methodologies. The unique
combination of the thiazole ring and the trifluoromethyl group makes it an attractive scaffold for
the design of molecules with enhanced biological activity and favorable pharmacokinetic
properties. Further research into the synthesis of its derivatives and their biological evaluation
is warranted to fully explore its potential in drug discovery and development.

¢ To cite this document: BenchChem. [An In-depth Technical Guide to 2-
(Trifluoromethyl)thiazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b165297#2-trifluoromethyl-thiazole-4-carbaldehyde-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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